4-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide
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Overview
Description
4-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry. This compound, in particular, features a bromine atom, a hydroxycyclohexenyl group, and a thiophene carboxamide moiety, making it a molecule of interest for researchers exploring new therapeutic agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide typically involves multiple steps:
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Bromination of Thiophene: : The initial step involves the bromination of thiophene to introduce the bromine atom at the 4-position. This can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl₃).
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Formation of the Carboxamide Group: : The brominated thiophene is then subjected to a reaction with an appropriate amine to form the carboxamide group. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.
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Introduction of the Hydroxycyclohexenyl Group: : The final step involves the addition of the hydroxycyclohexenyl group. This can be achieved through a nucleophilic substitution reaction where the amine group of the intermediate reacts with a suitable hydroxycyclohexenyl derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxy group in the hydroxycyclohexenyl moiety can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : The compound can undergo reduction reactions, particularly at the carbonyl group of the carboxamide. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
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Substitution: : The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxy group.
Reduction: Formation of primary or secondary amines from the carboxamide group.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide has several applications in scientific research:
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Medicinal Chemistry: : It is explored for its potential as a therapeutic agent due to its structural similarity to other biologically active thiophene derivatives. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
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Material Science: : The compound can be used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to the electronic properties of the thiophene ring.
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Biological Studies: : It can be used as a probe or ligand in biochemical assays to study enzyme interactions, receptor binding, and cellular pathways.
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Industrial Chemistry: : The compound can serve as an intermediate in the synthesis of more complex molecules with desired properties for industrial applications.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the hydroxycyclohexenyl group can enhance binding affinity and specificity.
Electronic Properties: In material science, the thiophene ring contributes to the compound’s ability to conduct electricity and participate in charge transfer processes.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(cyclohexylmethyl)thiophene-2-carboxamide: Lacks the hydroxy group, which may reduce its biological activity or alter its electronic properties.
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide: Lacks the bromine atom, which may affect its reactivity and binding interactions.
Uniqueness
4-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide is unique due to the presence of both the bromine atom and the hydroxycyclohexenyl group. This combination can enhance its reactivity, binding affinity, and electronic properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2S/c13-9-6-10(17-7-9)11(15)14-8-12(16)4-2-1-3-5-12/h2,4,6-7,16H,1,3,5,8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQKFJUEMGEAJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=CC(=CS2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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